ethyl 4-(cyanosulfanyl)-5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate
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Overview
Description
ethyl 4-(cyanosulfanyl)-5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyanosulfanyl)-5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromoacetate, sodium carbonate, and N-methyl pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(cyanosulfanyl)-5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
ethyl 4-(cyanosulfanyl)-5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(cyanosulfanyl)-5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methoxybenzofuran-2-carboxylate
- Ethyl 3-aminobenzofuran-2-carboxylate
- Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate
Uniqueness
ethyl 4-(cyanosulfanyl)-5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate is unique due to the presence of both benzofuran and thiophene rings, as well as the thiocyanate group. These structural features contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-4-25-19(23)16-10(2)15(27-9-20)18(28-16)21-17(22)13-8-11-6-5-7-12(24-3)14(11)26-13/h5-8H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGJQRRIFXDWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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